Cas no 945969-40-4 (2-Methoxymethoxy-4-nitro-phenylamine)

2-Methoxymethoxy-4-nitro-phenylamine is a nitro-substituted aromatic amine derivative characterized by the presence of a methoxymethoxy functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. Its nitro and amine functionalities enable versatile reactivity, facilitating further functionalization through reduction, acylation, or coupling reactions. The methoxymethoxy group enhances solubility in organic solvents, improving processability in synthetic applications. The compound's well-defined structure and stability under controlled conditions make it a reliable building block for constructing complex molecular architectures. Proper handling is recommended due to the potential sensitivity of nitroaromatic compounds.
2-Methoxymethoxy-4-nitro-phenylamine structure
945969-40-4 structure
Product name:2-Methoxymethoxy-4-nitro-phenylamine
CAS No:945969-40-4
MF:C8H10N2O4
MW:198.176002025604
CID:2192012

2-Methoxymethoxy-4-nitro-phenylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-(methoxymethoxy)-4-nitro-
    • 2-MethoxyMethoxy-4-nitro-phenylaMine
    • SUYQWNRVDAAEJI-UHFFFAOYSA-N
    • [2-(methoxymethoxy)-4-nitrophenyl]amine
    • 2-Methoxymethoxy-4-nitro-phenylamine
    • Inchi: 1S/C8H10N2O4/c1-13-5-14-8-4-6(10(11)12)2-3-7(8)9/h2-4H,5,9H2,1H3
    • InChI Key: SUYQWNRVDAAEJI-UHFFFAOYSA-N
    • SMILES: O(COC)C1C=C(C=CC=1N)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Topological Polar Surface Area: 90.3
  • XLogP3: 1.4

2-Methoxymethoxy-4-nitro-phenylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750149-1g
2-(Methoxymethoxy)-4-nitroaniline
945969-40-4 98%
1g
¥1522.00 2024-04-24
TRC
M720378-100mg
2-Methoxymethoxy-4-nitro-phenylamine
945969-40-4
100mg
$ 70.00 2022-06-03
TRC
M720378-50mg
2-Methoxymethoxy-4-nitro-phenylamine
945969-40-4
50mg
$ 50.00 2022-06-03
TRC
M720378-500mg
2-Methoxymethoxy-4-nitro-phenylamine
945969-40-4
500mg
$ 250.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750149-5g
2-(Methoxymethoxy)-4-nitroaniline
945969-40-4 98%
5g
¥4331.00 2024-04-24

2-Methoxymethoxy-4-nitro-phenylamine Related Literature

Additional information on 2-Methoxymethoxy-4-nitro-phenylamine

Introduction to 2-Methoxymethoxy-4-nitro-phenylamine (CAS No. 945969-40-4)

2-Methoxymethoxy-4-nitro-phenylamine, identified by its Chemical Abstracts Service (CAS) number 945969-40-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic amines, which are widely studied for their potential biological activities and mechanistic insights into drug design. The presence of both methoxy and nitro functional groups in its molecular structure imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry.

The structural motif of 2-Methoxymethoxy-4-nitro-phenylamine features a phenyl ring substituted with a nitro group at the 4-position and two methoxy groups at the 2- and 3-positions. This specific arrangement enhances its utility in various chemical transformations, including nucleophilic aromatic substitution reactions, which are pivotal in the synthesis of more complex molecules. The nitro group, in particular, serves as a versatile handle for further functionalization, enabling the introduction of other pharmacophores or for converting into amine derivatives through reduction.

In recent years, there has been a surge in research focused on nitroaromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that derivatives of nitroaromatic amines exhibit properties ranging from antimicrobial and anti-inflammatory effects to potential applications in cancer therapy. The 2-Methoxymethoxy-4-nitro-phenylamine structure, with its optimized electronic distribution and steric environment, is particularly intriguing for medicinal chemists seeking to develop novel therapeutic agents.

One of the most compelling aspects of 2-Methoxymethoxy-4-nitro-phenylamine is its role as a building block in the synthesis of more intricate pharmacological entities. Researchers have leveraged this compound to explore new chemical space by introducing additional modifications, such as halogenation or alkylation, which can fine-tune its biological profile. For instance, recent studies have highlighted the use of this intermediate in the development of kinase inhibitors, where the precise positioning of functional groups is critical for achieving high binding affinity and selectivity.

The pharmaceutical industry has also shown interest in 2-Methoxymethoxy-4-nitro-phenylamine due to its potential as a scaffold for drug discovery programs. Its ability to undergo facile transformations into diverse scaffolds makes it an attractive candidate for library synthesis efforts aimed at identifying lead compounds with therapeutic potential. Moreover, computational modeling studies have suggested that modifications around the nitro group can significantly alter the compound's pharmacokinetic properties, offering insights into optimizing drug delivery systems.

From a synthetic chemistry perspective, 2-Methoxymethoxy-4-nitro-phenylamine exemplifies the importance of functional group interplay in designing versatile intermediates. The methoxy groups provide stability while allowing for selective modifications, whereas the nitro group serves as an entry point for further derivatization. This balance makes it an indispensable tool in synthetic organic chemistry labs working on complex molecule construction.

Advances in synthetic methodologies have further enhanced the utility of 2-Methoxymethoxy-4-nitro-phenylamine. Techniques such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis have enabled chemists to introduce new functionalities with high precision and efficiency. These innovations not only streamline the synthesis process but also open up new avenues for structural diversification, allowing researchers to explore previously inaccessible chemical space.

The growing body of literature on 2-Methoxymethoxy-4-nitro-phenylamine underscores its significance as a key intermediate in modern drug discovery. Collaborative efforts between academia and industry have led to several promising candidates entering preclinical development pipelines, highlighting the compound's potential impact on future therapies. As research continues to uncover new applications and synthetic strategies, the role of this compound is expected to expand further.

In conclusion,2-Methoxymethoxy-4-nitro-phenylamine (CAS No. 945969-40-4) represents a cornerstone in pharmaceutical chemistry, combining structural versatility with biological relevance. Its continued exploration promises to yield novel therapeutic agents and deepen our understanding of molecular interactions at the chemical-biological interface.

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